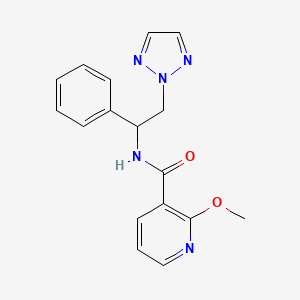

2-methoxy-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)nicotinamide

Description

Properties

IUPAC Name |

2-methoxy-N-[1-phenyl-2-(triazol-2-yl)ethyl]pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N5O2/c1-24-17-14(8-5-9-18-17)16(23)21-15(12-22-19-10-11-20-22)13-6-3-2-4-7-13/h2-11,15H,12H2,1H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCMMDVGQXMWBJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=N1)C(=O)NC(CN2N=CC=N2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It’s known that similar indole derivatives bind with high affinity to multiple receptors, which could suggest a similar behavior for this compound.

Mode of Action

It’s known that similar compounds can inhibit the action of certain neuropeptides. This suggests that 2-methoxy-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)nicotinamide might interact with its targets to modulate their activity.

Biochemical Pathways

Similar indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. This suggests that this compound might affect multiple biochemical pathways.

Result of Action

Similar compounds have been shown to induce apoptosis via cell cycle arrest, suggesting that this compound might have similar effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Nicotinamide/Benzamide Derivatives

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide ()

- Core Structure : Benzamide (aromatic benzene ring) vs. nicotinamide (pyridine ring).

- Substituents : The benzamide derivative has a 3-methyl group and a hydroxy-dimethylethyl side chain, functioning as an N,O-bidentate directing group for metal-catalyzed C–H activation.

N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide ()

- Core Structure : Acetamide linked to a benzothiazole ring (electron-deficient heterocycle) vs. nicotinamide.

- Substituents : A 3-methoxyphenyl group and a trifluoromethylbenzothiazole group enhance lipophilicity and metabolic stability.

- Key Difference : The benzothiazole moiety may confer distinct electronic properties compared to the pyridine-triazole system in the target compound.

Chloroacetamide Agrochemicals ()

Examples: Alachlor, Pretilachlor, Dimethenamid

- Core Structure : Chloroacetamide with alkyl/aryl substituents.

- Function : Herbicidal activity via inhibition of very-long-chain fatty acid synthesis.

- agrochemical) applications, with possible roles in enzyme inhibition or receptor modulation.

Triazole-Containing Compounds ()

- Synthetic Relevance: The target compound’s triazole group likely derives from CuAAC, a method optimized for regioselective 1,4-substituted triazole formation . This contrasts with non-catalytic methods, which yield mixtures of regioisomers.

- Functional Advantage : Triazoles enhance binding affinity through dipole interactions and hydrogen bonding, a feature absent in simpler amides like those in or 4.

Structural and Functional Analysis Table

Research Implications and Limitations

- Structural Insights : The triazole and pyridine groups in the target compound may improve binding specificity compared to simpler amides, though direct pharmacological data are lacking.

- Knowledge Gaps: No crystallographic data for the target compound are provided; tools like SHELXL or WinGX could elucidate its 3D conformation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.